Anguidin

描述

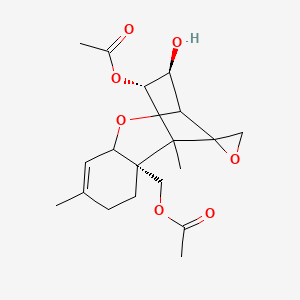

Structure

2D Structure

属性

IUPAC Name |

(11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGQEEXBDZWUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB], Solid | |

| Record name | Diacetoxyscirpenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diacetoxyscirpenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Solid, Crystals from /ethyl acetate/ | |

CAS No. |

2270-40-8 | |

| Record name | Diacetoxyscirpenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12,13-epoxytrichothec-9-ene-3α,4β,15-triol 4,15-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOXYSCIRPENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetoxyscirpenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161-162 °C, 161 - 162 °C | |

| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V2: 261 | |

| Record name | DIACETOXYSCIRPENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V2: 261 | |

| Record name | Diacetoxyscirpenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Genetic Regulation of Diacetoxyscirpenol Production

Biosynthetic Pathways and Key Precursors

The journey from a primary metabolite to the complex structure of diacetoxyscirpenol involves a well-defined biosynthetic pathway. This pathway begins with a common precursor for all sesquiterpenes and is characterized by a series of specific enzymatic modifications.

The biosynthesis of all trichothecenes, including diacetoxyscirpenol, originates from the primary metabolite farnesyl pyrophosphate (FPP). oup.comwikipedia.org FPP is an intermediate in the mevalonate pathway and serves as the universal precursor to thousands of sesquiterpenoid compounds. researchgate.netresearchgate.net The first committed step in the trichothecene (B1219388) pathway is the enzymatic cyclization of FPP to form the sesquiterpene hydrocarbon, trichodiene. oup.complos.org This reaction is a critical branching point, diverting FPP from primary metabolism towards the production of the toxic trichothecene skeleton.

Following the initial cyclization to trichodiene, the pathway to diacetoxyscirpenol involves a cascade of enzymatic transformations. These reactions include multiple oxygenations, isomerizations, cyclizations, and esterifications that progressively build the complex structure of the final molecule. oup.com

Oxygenation of Trichodiene : Trichodiene undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 monooxygenase. This results in the formation of intermediates like isotrichotriol. researchgate.netplos.org

Cyclization to form the Trichothecene Core : The oxygenated intermediate, isotrichotriol, subsequently cyclizes to form isotrichodermol, which contains the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure of trichothecenes. plos.orgnih.gov

Further Modifications : The biosynthesis of diacetoxyscirpenol specifically proceeds from an intermediate known as calonectrin (CAL). nih.gov Calonectrin is converted to 3,15-diacetoxyscirpenol, which is then acetylated to form 3,4,15-triacetoxyscirpenol (TAS). The final step in the pathway is the deacetylation of TAS to yield 4,15-diacetoxyscirpenol (DAS). nih.gov

Genes Governing Diacetoxyscirpenol Biosynthesis

The intricate enzymatic steps involved in diacetoxyscirpenol production are encoded by a set of genes known as Tri genes. Most of these genes are physically linked in the fungal genome, forming a biosynthetic gene cluster (BGC). frontiersin.orgnih.gov This clustering facilitates the coordinated regulation of the entire pathway.

The core Tri gene cluster contains the essential genes for the synthesis and regulation of the trichothecene backbone. nih.govfrontiersin.org While the exact composition of the cluster can vary between fungal species, a set of core genes is consistently present in diacetoxyscirpenol producers.

Tri5 : This gene encodes the enzyme trichodiene synthase. It catalyzes the first committed step in the pathway: the cyclization of farnesyl pyrophosphate into trichodiene. researchgate.netnih.govmdpi.com

Tri4 : The Tri4 gene encodes a cytochrome P450 monooxygenase. This enzyme is responsible for catalyzing several oxygenation steps that modify the trichodiene molecule, leading to intermediates like isotrichotriol. plos.orgnih.govnih.gov

Tri6 : Tri6 is a key regulatory gene. It encodes a Cys2His2 zinc finger transcription factor that positively regulates the expression of other Tri genes within the cluster, including the structural genes Tri4 and Tri5. nih.govfrontiersin.orgmdpi.com

Tri10 : This is another crucial regulatory gene that controls trichothecene production. asm.org It encodes a protein that, while lacking a known DNA-binding motif, is essential for the transcriptional activation of other Tri genes, including Tri6. nih.govasm.org It is believed to act upstream of Tri6 in the regulatory cascade. asm.org

Tri101 : Often located outside the core gene cluster, Tri101 encodes an acetyltransferase responsible for the C-3 acetylation of trichothecene intermediates. plos.orgasm.org Its expression is also dependent on the regulatory control of Tri10. asm.org

| Gene | Encoded Protein | Function in Diacetoxyscirpenol Biosynthesis | Reference |

|---|---|---|---|

| Tri5 | Trichodiene Synthase | Catalyzes the cyclization of farnesyl pyrophosphate to trichodiene, the first step in the pathway. | researchgate.netnih.govmdpi.com |

| Tri4 | Cytochrome P450 Monooxygenase | Performs multiple oxygenations of the trichodiene skeleton to form key intermediates. | plos.orgnih.gov |

| Tri6 | Cys2His2 Zinc Finger Transcription Factor | Acts as a positive transcriptional regulator for other Tri genes. | frontiersin.orgmdpi.com |

| Tri10 | Regulatory Protein | Required for the transcriptional activation of pathway genes, acting upstream of Tri6. | nih.govasm.org |

| Tri101 | 3-O-acetyltransferase | Catalyzes the acetylation of trichothecene intermediates at the C-3 position. | plos.orgasm.org |

The expression of the Tri genes is a tightly controlled process, ensuring that diacetoxyscirpenol is produced under appropriate conditions. This regulation occurs primarily at the level of transcription and is orchestrated by the pathway-specific regulators Tri6 and Tri10. frontiersin.orgnih.govmdpi.com

Tri10 plays a pivotal role in initiating the transcriptional cascade. Disruption of Tri10 abolishes toxin production and significantly reduces the accumulation of transcripts for other Tri genes, including Tri4, Tri5, Tri6, and Tri101. asm.org This indicates that Tri10 is a master activator for the pathway.

Tri6, in turn, functions as a direct activator of the structural genes. It binds to a specific DNA sequence (YNAGGCC) in the promoter regions of other Tri genes, thereby switching on their transcription. nih.govfrontiersin.org The expression of Tri6 itself is dependent on Tri10. asm.org Evidence also suggests the presence of a regulatory feedback loop, where Tri6 may be required to limit the expression of Tri10, creating a balanced regulatory system. asm.org

Environmental Factors Modulating Diacetoxyscirpenol Accumulation (e.g., Ambient pH)

The production of diacetoxyscirpenol is not constitutive but is significantly influenced by environmental cues. Factors such as nutrient availability, temperature, water activity, and ambient pH can modulate the expression of the Tri gene cluster and, consequently, the amount of toxin accumulated. nih.govmdpi.comresearchgate.net

Ambient pH has been identified as a particularly important environmental factor affecting the growth of the producing fungus and its synthesis of diacetoxyscirpenol. nih.govnih.gov Research on Fusarium sulphureum, a known producer of DAS, has shown that the external pH environment has a profound impact on mycotoxin accumulation.

A study investigating the effects of different pH levels on F. sulphureum found that a pH of 6.0 was optimal for fungal growth, pathogenicity, and the production of diacetoxyscirpenol. nih.govnih.gov This pH level was also found to up-regulate the relative expression of the genes involved in DAS biosynthesis. nih.gov In contrast, conditions that were either too acidic (pH 3.0) or too alkaline (pH 9.0) significantly inhibited fungal growth and toxin production. nih.gov

| Ambient pH Level | Effect on F. sulphureum Growth and DAS Production | Reference |

|---|---|---|

| Acidic (e.g., pH 3) | Significantly inhibited mycelial growth and spore development; reduced DAS accumulation. | nih.gov |

| Moderately Acidic (e.g., pH 5) | Inhibited compared to pH 6. | nih.gov |

| Near-Neutral (pH 6) | Optimal for mycelial growth, spore germination, pathogenicity, and DAS accumulation. Upregulated expression of DAS biosynthetic genes. | nih.govnih.gov |

| Neutral (pH 7) | Inhibited compared to pH 6. | nih.gov |

| Alkaline (e.g., pH 9) | Significantly inhibited mycelial growth and spore development; reduced DAS accumulation. | nih.gov |

This demonstrates that the fungus actively senses and responds to external pH, linking its secondary metabolism to environmental conditions that are favorable for its proliferation.

Molecular and Cellular Mechanisms of Diacetoxyscirpenol Action

Inhibition of Protein Synthesis in Eukaryotic Systems

One of the major effects of type A trichothecenes, including DAS, is the inhibition of protein biosynthesis in eukaryotic cells. uu.nltandfonline.commdpi.com This mechanism is considered a primary mode of toxic action for trichothecenes, with other cellular effects potentially being secondary consequences. mdpi.com

Ribosomal Interaction and Peptide Elongation Interference

Trichothecenes, such as DAS, are potent inhibitors of protein synthesis in eukaryotes due to their ability to bind to ribosomes. mdpi.comfrontiersin.org Specifically, they bind to the peptidyl transferase site of the eukaryotic ribosome's 60S large subunit. mdpi.comrivm.nl This interaction interferes with peptide bond formation during the translation elongation step of protein synthesis. frontiersin.orgscielo.org.mxresearchgate.net While DAS primarily inhibits the initiation step of protein synthesis, high concentrations have also been observed to block the elongation step in both yeast and mammalian cells. nih.gov The binding of trichothecenes to ribosomes can also trigger a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs). nih.govtandfonline.comresearchgate.net

Here is a summary of the interaction:

| Mechanism | Target | Effect on Protein Synthesis |

| Binding to peptidyl transferase site | 60S ribosomal subunit | Inhibition |

| Interference with peptide bond formation | Translation elongation | Inhibition |

| Ribotoxic stress response | Ribosomes | MAPK activation |

Induction of Programmed Cell Death (Apoptosis)

Diacetoxyscirpenol is a known inducer of apoptosis in various cell types, including human Jurkat T cells. uu.nlmdpi.comnih.gov This programmed cell death is characterized by a cascade of biochemical events. researchgate.net

Mitochondrial Dysfunction and Cytochrome C Release

Mitochondrial dysfunction is a significant factor in the initiation of apoptosis induced by DAS. uu.nlresearchgate.netembopress.org DAS and other type A trichothecenes can target mitochondria, leading to the induction of intrinsic cellular apoptosis. uu.nl A critical event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. uu.nlnih.govnih.govresearchgate.netembopress.orgnih.gov This release is associated with decreased mitochondrial membrane potential and reduced cellular ATP levels at later stages of apoptosis. researchgate.netembopress.orgnih.gov Once in the cytosol, cytochrome c plays a crucial role in activating the caspase cascade. uu.nlresearchgate.netembopress.orgnih.gov

Here is a table summarizing the mitochondrial events:

| Event | Location | Consequence |

| Mitochondrial dysfunction | Mitochondria | Initiation of intrinsic apoptosis pathway |

| Cytochrome c release | Mitochondria to Cytosol | Activation of downstream caspases |

| Decreased membrane potential | Mitochondria | Indicator of mitochondrial dysfunction |

| Reduced ATP levels | Cell | Associated with late-stage mitochondrial dysfunction |

Activation of Caspase Pathways (e.g., Caspase-3, Caspase-8)

Diacetoxyscirpenol exposure leads to the activation of several caspases, which are key executioners of apoptosis. uu.nlnih.govlktlabs.comosti.gov Studies in human Jurkat T cells have shown DAS-induced activation of caspase-8, caspase-9, and caspase-3. uu.nlnih.govlktlabs.comosti.gov Activation of caspase-8 can initiate apoptosis, leading to subsequent mitochondrion-dependent or -independent activation of caspase cascades. nih.govosti.gov Cytochrome c release from mitochondria contributes to the activation of caspase-9, which in turn activates effector caspases like caspase-3. uu.nlresearchgate.netembopress.orgnih.gov The activation of these caspases ultimately leads to the cleavage of cellular substrates, including PARP (poly(ADP)-ribose polymerase), resulting in cell death. uu.nlnih.govosti.gov

Caspase activation data can be summarized as follows:

| Caspase | Activation by DAS | Role in Apoptosis |

| Caspase-8 | Yes | Initiation of apoptosis, activates downstream caspases |

| Caspase-9 | Yes | Activated by cytochrome c, activates effector caspases |

| Caspase-3 | Yes | Effector caspase, cleaves cellular substrates |

Phosphatidylserine (B164497) Externalization

Phosphatidylserine externalization is a characteristic event of early apoptosis, where phosphatidylserine is translocated from the inner leaflet to the outer leaflet of the cell membrane. mdpi.comnih.govmdpi.comwikipedia.org This process serves as an "eat-me" signal for phagocytic cells. wikipedia.org Studies have shown that DAS induces phosphatidylserine externalization in a time-dependent manner, indicating the occurrence of typical apoptotic phenomena rather than necrosis. nih.govmdpi.com

Bcl-2 Degradation

The Bcl-2 family of proteins plays a critical role in regulating apoptosis, particularly the mitochondrial pathway. uu.nlresearchgate.net Anti-apoptotic proteins like Bcl-2 help maintain mitochondrial membrane integrity and prevent the release of cytochrome c. uu.nlresearchgate.netmdpi.com Conversely, pro-apoptotic members promote cytochrome c release. researchgate.netmdpi.com Research indicates that DAS can lead to the down-regulation or degradation of Bcl-2. uu.nlnih.govresearchgate.netlktlabs.com This decrease in anti-apoptotic Bcl-2 levels contributes to the induction of apoptosis by favoring the release of cytochrome c and subsequent activation of the caspase cascade. uu.nlresearchgate.net Overexpression of Bcl-xL, another anti-apoptotic protein, has been shown to prevent DAS-induced apoptotic events. uu.nlnih.govosti.gov

Here's a summary of Bcl-2's role:

| Protein | Family | Role in Apoptosis Regulation | DAS Effect | Consequence |

| Bcl-2 | Anti-apoptotic | Inhibits cytochrome c release | Down-regulation/Degradation uu.nlnih.govresearchgate.netlktlabs.com | Promotes cytochrome c release and apoptosis |

| Bcl-xL | Anti-apoptotic | Inhibits apoptosis | Overexpression prevents DAS-induced apoptosis uu.nlnih.govosti.gov | Protects against apoptosis |

Modulation of Cellular Signaling Pathways

Diacetoxyscirpenol is known to interfere with fundamental cellular processes by modulating several key signaling pathways. These modulations contribute to its observed cytotoxic and other biological effects.

Ribotoxic Stress Response Activation

Trichothecenes, including DAS, are potent inhibitors of protein synthesis. Their primary molecular target is the eukaryotic ribosome, where they bind to the peptidyl transferase center on the 60S ribosomal subunit t3db.caresearchgate.net. This binding event triggers a cellular defense mechanism known as the ribotoxic stress response t3db.caresearchgate.netnih.gov. The ribotoxic stress response is characterized by the rapid activation of mitogen-activated protein kinases (MAPKs) t3db.caresearchgate.netnih.govmdpi.com. This activation is a critical downstream signaling event linked to immune responses and apoptosis t3db.caresearchgate.netnih.gov. Studies have indicated that upstream transducers like double-stranded RNA-activated protein kinase (PKR) and hematopoietic cell kinase (Hck) contribute to the activation of MAPKs induced by translational inhibitors like trichothecenes nih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

As a consequence of the ribotoxic stress response, diacetoxyscirpenol activates MAPK cascades t3db.caresearchgate.netnih.govmdpi.comtandfonline.com. MAPK pathways are central signaling hubs that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses mdpi.com. Specific MAPK components activated by trichothecenes include p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK1/2) researchgate.netmdpi.commdpi.com. The activation of these kinases by DAS plays a pivotal role in determining cell fate, influencing outcomes such as apoptosis researchgate.netjmbfs.orgoncotarget.com. Research in Arabidopsis thaliana has also shown that type A trichothecenes, including DAS, can rapidly and persistently activate specific MAPKs, such as MPK3 and MPK6 apsnet.orgoup.com.

Effects on Hypoxia-Inducible Factor 1 (HIF-1) Signaling

Diacetoxyscirpenol has been identified as a potent inhibitor of the hypoxia-inducible factor 1 (HIF-1) signaling pathway nih.govresearchgate.netresearchgate.netnih.govcjnmcpu.com. HIF-1 is a crucial transcription factor that plays a central role in the cellular response to hypoxia, promoting processes like angiogenesis and cell survival in low-oxygen environments nih.govnih.govphysiology.org. Given its role in promoting the progression of malignancy, HIF-1 is considered a compelling target for cancer treatment nih.govnih.gov.

Research has demonstrated that DAS can significantly inhibit HIF-1 expression and its transcriptional activity in cancer cells under hypoxic conditions nih.govresearchgate.netnih.gov. This inhibition occurs through several distinct mechanisms.

A primary mechanism by which diacetoxyscirpenol affects HIF-1 signaling is by inhibiting the synthesis of the HIF-1α protein nih.govresearchgate.netresearchgate.netnih.govcjnmcpu.com. HIF-1α is the oxygen-sensitive subunit of the HIF-1 heterodimer physiology.org. Studies using luciferase reporter assays have indicated that DAS inhibits the de novo synthesis of HIF-1α protein by blocking the translation mediated by the 5′-UTR of HIF-1α mRNA nih.govresearchgate.net. This suggests that DAS interferes with the translational machinery responsible for producing HIF-1α, rather than affecting its mRNA transcription or protein degradation nih.govresearchgate.net.

Interactive Table 1: Effect of Diacetoxyscirpenol on HIF-1α Synthesis and Degradation Rate in A549 Cells

| Treatment (DAS Concentration) | HIF-1α Synthesis (Relative to Control) | HIF-1α Degradation Rate (Relative to Control) |

| DMSO (Control) | 1.0 | 1.0 |

| DAS (5 ng/mL) | Significantly Reduced | Not Facilitated |

| DAS (10 ng/mL) | Abolished | Not Facilitated |

Based on findings from research on HIF-1α regulation by Diacetoxyscirpenol. researchgate.net

HIF-1 functions as a heterodimer composed of the HIF-1α subunit and the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β nih.govphysiology.org. Both subunits contain basic helix-loop-helix (bHLH) and PAS domains essential for dimerization and DNA binding physiology.org. Diacetoxyscirpenol has been shown to interfere with the dimerization of HIF-1α and ARNT nih.govresearchgate.netresearchgate.netnih.gov. This disruption prevents the formation of the functional HIF-1 complex, thereby inhibiting its ability to bind to DNA and activate downstream gene expression nih.gov.

Interactive Table 2: Effect of Diacetoxyscirpenol on HIF-1α and ARNT Dimerization

| Treatment (DAS Concentration) | HIF-1α/ARNT Dimerization |

| Control (Hypoxia) | Dimerization Occurs |

| DAS (5 ng/mL) + Hypoxia | Dimerization Interfered |

Based on research investigating HIF-1 complex formation. nih.gov

The functional consequence of inhibiting HIF-1α synthesis and HIF-1 dimerization is the attenuation of gene expression regulated by HIF-1 nih.govresearchgate.netresearchgate.netnih.gov. HIF-1 controls the transcription of numerous genes involved in the hypoxic response, including those encoding angiogenic factors like Vascular Endothelial Growth Factor (VEGF) nih.govmdpi.com. VEGF is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis nih.govmdpi.com.

Diacetoxyscirpenol has been shown to blunt the hypoxic induction of HIF-mediated genes, such as VEGF nih.govresearchgate.net. By reducing VEGF expression and secretion from cancer cells under hypoxia, DAS can inhibit endothelial tube formation, a measure of angiogenic potential nih.gov. This attenuation of HIF-mediated gene expression contributes to the observed effects of DAS on reducing the tumorigenic and angiogenic potentials of cancer cells nih.govresearchgate.netresearchgate.netnih.gov.

Interactive Table 3: Effect of Diacetoxyscirpenol on Hypoxia-Induced VEGF Secretion in A549 Cells

| Treatment (DAS Concentration) | Condition | VEGF Secretion (Relative to Hypoxic Control) |

| DMSO | Normoxia | Low |

| DMSO | Hypoxia | High |

| DAS (Concentration 1) | Hypoxia | Reduced |

| DAS (Concentration 2) | Hypoxia | Further Reduced |

Illustrative data based on findings regarding DAS inhibition of VEGF secretion. nih.gov

Impact on Cell Cycle Progression

Diacetoxyscirpenol has been shown to interrupt cell cycle progression. Studies in human Jurkat T cells have demonstrated that exposure to DAS can lead to a failure of cell division. nih.govnih.gov This interruption is possibly attributed to the down-regulation of key cell cycle regulatory proteins, specifically cyclin-dependent kinase 4 (cdk4) and Cyclin B1. nih.govnih.govbioaustralis.comlktlabs.com Downregulation of these proteins can impede the cell's ability to transition through different phases of the cell cycle, ultimately leading to growth retardation. nih.govnih.gov

Research findings indicate that while overexpression of Bcl-xL can prevent DAS-induced apoptotic events, it does not restore the ability of cells to divide in the presence of DAS, further supporting the notion that DAS directly interferes with cell cycle progression through the downregulation of cdk4 and Cyclin B1 protein levels. nih.govnih.gov

Oxidative Stress Induction and Antioxidant Enzyme Modulation

Diacetoxyscirpenol is known to enhance oxidative stress within cells, contributing significantly to its toxic effects. mdpi.comcabidigitallibrary.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defense system to neutralize them. scielo.sa.cr

Reactive Oxygen Species (ROS) Formation

Exposure to DAS leads to the generation of high levels of reactive oxygen species. cabidigitallibrary.orgnaturalheartdoctor.comnih.gov This increase in intracellular ROS levels is a key mechanism by which DAS amplifies cellular stress and can induce apoptosis. mdpi.comnih.gov Studies have shown that co-exposure to multiple type A trichothecene (B1219388) mycotoxins, including DAS, can produce synergistic effects in increasing ROS levels, resulting in significantly higher levels compared to individual toxin exposures. mdpi.comnih.gov This overabundance of ROS can damage cellular components such as lipids, proteins, and DNA, overwhelming the cell's physiological defense mechanisms and leading to cell injury and programmed cell death. scielo.sa.crnih.govscielo.org.co

Effects on Ascorbate-Glutathione Cycle Enzymes

The ascorbate-glutathione cycle (AsA-GSH cycle) is a crucial antioxidant pathway in cells, involved in detoxifying hydrogen peroxide (H2O2) through a series of coupled redox reactions involving four key enzymes: ascorbate (B8700270) peroxidase (APX), monodehydroascorbate reductase (MDHAR), dehydroascorbate reductase (DHAR), and glutathione (B108866) reductase (GR). nih.govnih.gov

Research investigating the impact of factors affecting DAS accumulation, such as ozone treatment in potato tubers inoculated with Fusarium sulphureum, has provided insights into the modulation of these enzymes. While these studies primarily focus on the plant response to fungal infection and ozone treatment, they demonstrate that the activities of APX, DHAR, MDHAR, and GR can be significantly altered. researchgate.netmendeley.comsciprofiles.com For instance, ozone treatment, which inhibited DAS accumulation, was shown to increase the activities of APX, DHAR, MDHAR, and GR in potato tubers compared to control groups. researchgate.netmendeley.comsciprofiles.com This suggests a link between the cellular redox state, the activity of the AsA-GSH cycle enzymes, and the presence or effects of mycotoxins like DAS.

Interactive Table 1: Impact of Ozone Treatment on Ascorbate-Glutathione Cycle Enzyme Activities in Potato Tubers Inoculated with Fusarium sulphureum (Illustrative Data based on Search Results)

| Enzyme | Change in Activity (%) Compared to Control |

| APX | +26.6 researchgate.netsciprofiles.com |

| DHAR | +41.5 researchgate.netsciprofiles.com |

| MDHAR | +56.0 researchgate.netsciprofiles.com |

| GR | +24.1 researchgate.netsciprofiles.com |

Note: This table presents illustrative data based on the observed increases in enzyme activities in response to ozone treatment, which also suppressed DAS accumulation. It highlights the potential for modulation of these enzymes in contexts related to DAS.

Further detailed research findings on the direct impact of Diacetoxyscirpenol exposure on the activities and expression levels of these specific enzymes within the ascorbate-glutathione cycle in various cell types would provide a more comprehensive understanding of how DAS affects this critical antioxidant pathway.

Metabolism and Biotransformation of Diacetoxyscirpenol

Phase I Biotransformations

Phase I metabolism of DAS involves reactions such as hydrolysis, hydroxylation, and de-epoxidation. researchgate.netresearchgate.net These reactions generally aim to increase the polarity of the compound, facilitating its excretion or further metabolism in phase II.

Hydrolysis Reactions

Hydrolysis is a major metabolic pathway for DAS, involving the cleavage of acetyl groups. nih.gov This process typically occurs sequentially, initially at the C-4 position and subsequently at the C-15 position. researchgate.net Key metabolites formed through hydrolysis include 15-monoacetoxyscirpenol (15-MAS), scirpenetriol (SCP), and 4-deacetyl-DAS. nih.govnih.gov 15-MAS is often identified as a predominant metabolite in various species, including humans. innocua.net

De-epoxidation

De-epoxidation involves the cleavage of the 12,13-epoxide ring, a structural feature crucial for the toxicity of trichothecenes. ibna.romdpi.com This reaction is primarily carried out by microorganisms in the intestinal tract and is considered a significant detoxification pathway. tandfonline.comresearchgate.netibna.ro The loss of the epoxide ring generally leads to a significant reduction in toxicity. ibna.romdpi.com

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of DAS or its phase I metabolites with endogenous molecules, such as glucuronic acid. researchgate.nettandfonline.com Glucuronidation is a prominent phase II pathway for DAS. researchgate.netinnocua.net Glucuronide conjugates of DAS and its deacetylated metabolites, such as 4-deacetyl-DAS-3-glucuronic acid and 4-deacetyl-DAS-4-glucuronic acid, have been identified. nih.gov These conjugates are typically more water-soluble and readily excreted. tandfonline.com While glucuronide conjugates of 4,15-DAS have been detected in most species studied, they were not observed in chickens. researchgate.net

Comparative Metabolic Profiles Across Biological Systems

The metabolic profile of DAS exhibits significant variations across different biological systems, including various animal species and humans. researchgate.netinnocua.net Comparative studies utilizing liver microsomes from species such as rats, chickens, swine, goats, cows, and humans have revealed species-specific differences in both phase I and phase II metabolism. researchgate.netnih.govinnocua.net

Human liver microsomes generally demonstrate a higher capacity for DAS metabolization compared to liver microsomes from rats, chickens, swine, goats, and cows. researchgate.netinnocua.net The fraction of free DAS remaining after incubation with liver microsomes varied among species, with lower levels observed in human cells (14%) and goats (15%) compared to swine (59%) and cows (54%). researchgate.net Despite having a higher degradation capacity, human liver microsomes produced a lower number of identified DAS metabolites compared to some animal species. innocua.net

The prevalence of specific metabolites also differs between species. For instance, 4-deacetyl-DAS was found to be the primary metabolite from liver microsomes across all tested species, being particularly prominent in humans. nih.gov 15-MAS was a common metabolite in all species, with its concentration exceeding that of free DAS in chickens, goats, and humans after liver cell incubation. innocua.net In contrast, 7-OH-DAS (isomer) was a more prevalent metabolite in rats, while DAS-3-glucuronide was more prevalent in cows. innocua.net

The following table summarizes the fraction of free DAS remaining after in vitro incubation with liver microsomes from different species:

| Species | Fraction of Free DAS Remaining (%) | Source |

| Human | 14 | Yang et al., 2015 researchgate.netinnocua.net |

| Goat | 15 | Yang et al., 2015 researchgate.netinnocua.net |

| Rat | 29 | Yang et al., 2015 researchgate.netinnocua.net |

| Chicken | 26 | Yang et al., 2015 researchgate.netinnocua.net |

| Cow | 54 | Yang et al., 2015 researchgate.netinnocua.net |

| Swine | 59 | Yang et al., 2015 researchgate.netinnocua.net |

In Vivo Metabolite Characterization and Excretion Pathways

In vivo studies in animals like rats and chickens have provided insights into the major metabolites present after oral administration of DAS and their excretion pathways. nih.gov In rats and chickens, the primary metabolites identified were 4-deacetyl-DAS and 7-hydroxy-DAS. nih.gov

Trichothecenes, including DAS, are generally lipophilic and readily absorbed through biological membranes, including the skin, gut, and pulmonary mucosa. t3db.ca Following absorption, they are primarily metabolized in the liver, although other tissues like the kidney, spleen, and intestine also exhibit some metabolic activity. t3db.ca Metabolites are subsequently excreted via urine and feces. t3db.ca Studies in rats and mice have demonstrated differences in the absorption, excretion, and tissue distribution patterns of DAS. nih.gov Total excretion of radiolabel was significantly higher in rats compared to mice, with a higher ratio of excretion in urine to feces in rats. nih.gov

The rapid metabolism of trichothecenes like DAS suggests that diagnosis of intoxication through analysis of tissue samples might be challenging due to the short presence of the parent compound and its metabolites. nih.gov The possibility of significant accumulation of trichothecene (B1219388) metabolites in edible tissues is considered low for the same reason. nih.gov

Identification and Significance of Modified Diacetoxyscirpenol Forms

Modified mycotoxins, including those derived from DAS, can be generated by plants as a defense mechanism against fungal pathogens, by the fungi themselves, or through metabolic processes in animals and humans, as well as during food processing. unica.itencyclopedia.pub These modifications often result in conjugated forms, typically with sugars like glucose (forming glucosides) or with sulfate (B86663) or glucuronic acid. encyclopedia.pubmdpi.com

Identification of Modified Forms:

The identification and characterization of modified DAS forms require advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), such as LC-Orbitrap MS, are commonly employed for this purpose. acs.orgnih.govresearchgate.net These methods allow for the detection of specific ions characteristic of the modified compounds and the elucidation of their structures based on fragmentation patterns and accurate mass measurements. nih.govresearchgate.net

Studies have identified several modified forms of DAS. In Fusarium cultures, acetylated or hydroxylated derivatives of 4,15-DAS have been purified and identified. mdpi.com Research on the metabolism of DAS in different animal species and humans using ultrahigh-performance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry (UHPLC-QTOF) has revealed various metabolites, including hydroxylated and deacetylated forms, as well as glucuronide conjugates. researchgate.net

Specific modified forms identified include:

Glucoside conjugates: DAS-glucoside and 15-monoacetoxyscirpenol (15-MAS)-glucosides have been detected in contaminated maize powder using high-resolution mass spectrometric analysis. researchgate.netmdpi.com Glucosylation at the 3-OH position of DAS is considered highly probable. researchgate.net

Hydroxylated and Acetylated derivatives: Four modified forms of 4,15-DAS, including 7-hydroxydiacetoxyscirpenol, 7,8-dihydroxydiacetoxyscirpenol, 4β,8α,15-triacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-ene, and 4,15-diacetylnivalenol, were purified from cultures of F. equiseti. researchgate.netmdpi.com

Glucuronide conjugates: Glucuronide metabolites of DAS, such as monoacetoxyscirpenol (B1663939) glucuronide and scirpenetriol glucuronide, have been identified in the bile of isolated perfused rat liver. nih.gov DAS-3-glucuronide and 15-MAS-3-glucuronide have been detected as important DAS metabolites in liver cell incubations from different species, including human. researchgate.net

Thermally induced derivatives: A new derivative, termed DAS-M1, was detected and characterized after thermal treatment of 4,15-diacetoxyscirpenol in aqueous solution and in inoculated potatoes. nih.govacs.org

Significance of Modified Forms:

The significance of modified DAS forms lies in their potential impact on toxicological assessments and food safety. While often considered less toxic than the parent compound, modified mycotoxins can be reactivated during mammalian metabolism, particularly in the digestive tract, where microbial or enzymatic hydrolysis can cleave off the modifying group, releasing the more toxic native mycotoxin. unica.itencyclopedia.pub This "masked" toxicity necessitates their inclusion in comprehensive risk assessments. unica.itresearchgate.netmdpi.com

Furthermore, the presence of modified forms can lead to an underestimation of the total mycotoxin exposure if only the parent compound is analyzed. nih.gov Therefore, analytical methods capable of simultaneously determining DAS and its modified forms are crucial for a more accurate assessment of dietary exposure and associated health risks. researchgate.netmdpi.comnih.gov The occurrence of modified forms of 4,15-DAS has been verified in retail foods, highlighting the importance of monitoring these compounds. researchgate.netmdpi.com

Detailed toxicological studies are needed to fully understand the necessity of including modified forms of 4,15-DAS in health risk assessments. mdpi.com The systemic and local toxicological effects depend on their release from the food matrix, metabolic modifications within the digestive tract, absorption, biotransformation, and the toxicodynamic potencies of both the modified forms and their metabolites. nih.gov

Detailed Research Findings and Data:

Research has demonstrated the occurrence of modified forms of 4,15-DAS in various food commodities. A study analyzing Japanese retail food samples over two years detected 4,15-DAS in Job's tears products, corn flour, and azuki bean. researchgate.netmdpi.com Importantly, the four modified forms purified from F. equiseti cultures were also detected in the Job's tears products contaminated by 4,15-DAS. researchgate.netmdpi.com This was reported as the first quantification of modified forms of 4,15-DAS in cereals. researchgate.netmdpi.com

While the contamination levels of the four modified forms were generally lower than that of 4,15-DAS in this study, their presence underscores the need for their consideration in exposure assessments. mdpi.com

The in vitro metabolism study using liver microsomes from different species showed species-specific differences in the metabolic profiles of DAS. acs.orgresearchgate.net 4-Deacetyl-DAS was identified as the primary metabolite in most species, especially humans. acs.org Glucuronidated forms, such as DAS-3-glucuronide and 15-MAS-3-glucuronide, were also significant metabolites in several species, including rats, swine, goats, cows, and humans. researchgate.net

Thermal processing can also lead to the formation of modified DAS forms. nih.govacs.org Studies on the thermal treatment of 4,15-diacetoxyscirpenol in aqueous solution and inoculated potatoes showed a reduction in the parent compound and the formation of a new derivative, DAS-M1. nih.govacs.org The conversion rate was influenced by temperature and pH, with higher conversion observed at more acidic pH values. nih.gov

Illustrative Data Table:

Based on the research finding regarding the detection of 4,15-DAS and its modified forms in Japanese retail food researchgate.netmdpi.com, an illustrative data table could represent the occurrence of these compounds in different commodities.

| Commodity | 4,15-DAS Detected | Modified Forms Detected |

| Job's tears products | Yes | Yes |

| Corn flour | Yes | Yes (some forms) |

| Azuki bean | Yes | Yes (some forms) |

| Wheat flour | No | No |

| Rye flour | No | No |

Note: This table is illustrative and based on the findings of a specific study researchgate.netmdpi.com. The detection and levels of DAS and its modified forms can vary depending on geographical location, agricultural practices, and analytical methods used.

Advanced Analytical Methodologies for Diacetoxyscirpenol Research

Chromatographic-Mass Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry are widely used for the qualitative and quantitative determination of mycotoxins, including Diacetoxyscirpenol, due to their high sensitivity and specificity researchgate.netekb.eg. These techniques are particularly valuable for analyzing complex matrices like food, feed, and biological samples researchgate.netnih.gov.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is an established technique for the analysis of trichothecenes, including Diacetoxyscirpenol ekb.egresearchgate.net. GC-MS requires the derivatization of mycotoxins to enhance their volatility for measurement researchgate.net. A method utilizing GC-MS/MS has been developed for the determination of several trichothecenes, including DAS, in laboratory rat feed. This method involved sample extraction and purification using an acidified mixture of acetonitrile (B52724)/water. The limits of quantitation (LOQs) for the studied trichothecenes ranged between 1 and 10 µg kg⁻¹. Matrix-matched calibration is recommended for reliable quantitative results in routine analysis tandfonline.comcapes.gov.br. Another GC-MS/MS method was developed for the simultaneous determination of ten mycotoxins, including DAS, in wheat semolina, employing a modified QuEChERS-based procedure for sample extraction and purification. This method achieved limits of quantification lower than 10 μg kg⁻¹ for most mycotoxins and demonstrated good linearity and recovery rates capes.gov.br. GC-MS/MS has also been applied in biomonitoring studies to detect mycotoxins, including DAS, in urine samples, although DAS was not detected in the specific pilot study mentioned nih.gov.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful tool for mycotoxin analysis, offering high specificity and sensitivity for detecting low levels of mycotoxins in complex matrices researchgate.netmdpi.com. UPLC-MS/MS allows for the simultaneous detection of several mycotoxins and their metabolites or derivatives researchgate.net. This technique has been widely reported for applications in various food, feed, and biological matrices researchgate.net. A UPLC-MS/MS method has been developed for the simultaneous determination of multiple mycotoxins, including DAS, in food supplements nih.gov. This method involved extraction with an acetonitrile/water mixture, followed by clean-up steps and analysis using a UPLC system coupled to a triple quadrupole mass spectrometer operated in positive-ion mode. Limits of detection and quantification were in the range of 0.3-30 ng g⁻¹ and 1-100 ng g⁻¹, respectively, with recovery yields generally above 60% nih.gov. Another study used UPLC-MS/MS to investigate the in vitro and in vivo metabolism of DAS in various animal species and humans researchgate.net. LC-MS/MS analysis has also been used to monitor the reduction of 4,15-diacetoxyscirpenol after thermal treatment nih.govacs.org.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), particularly using Orbitrap and time-of-flight (TOF) mass analyzers, is increasingly used for mycotoxin determination, especially for the identification and quantification of metabolites and modified forms for which reference standards may not be commercially available researchgate.net. HRMS provides elemental formula information with high accuracy nih.gov. An LTQ Orbitrap XL high-resolution mass spectrometer was used to obtain the elemental formula of a new derivative of 4,15-diacetoxyscirpenol, DAS-M1, showing high mass accuracy nih.gov. HRMS allows for retrospective analysis of full-scan chromatograms, enabling the screening for the presence of other related mycotoxins and their derivatives nih.gov. HRMS has been employed for structural elucidation and quantification of DAS metabolites and modified forms researchgate.net.

Immunochemical Assay Development

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunochromatographic strip assays, offer rapid and effective methods for the initial detection and screening of Diacetoxyscirpenol in various samples nih.govacs.orgnih.gov. These methods are often used as screening tools due to their speed and relative simplicity compared to chromatographic methods nih.govekb.egnih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for mycotoxin detection, including Diacetoxyscirpenol nih.govekb.egacs.orgnih.gov. Indirect competitive ELISA (ic-ELISA) methods have been developed for the detection of DAS in rice samples nih.govacs.orgnih.gov. The development of highly sensitive and specific monoclonal antibodies (mAbs) is crucial for the performance of these assays nih.govacs.orgmdpi.com. For example, an anti-DAS mAb, 3H10, was prepared and used to develop an ic-ELISA with a 50% inhibitory concentration (IC₅₀) of 5.97 ng/mL and a limit of detection (LOD) of 0.78 ng/mL in rice samples nih.govacs.orgnih.gov. Another study reported the preparation of mAb 8A9 with a high affinity for DAS, showing an IC₅₀ of 0.31 μg/L, which was used to develop a highly sensitive ic-ELISA mdpi.comresearchgate.net. Recovery rates in rice samples using ic-ELISA have been reported to be in the range of 99.4 to 110.7% nih.govacs.orgnih.gov.

Immunochromatographic Strip Assays

Immunochromatographic strip assays, also known as lateral flow immunoassays (LFIA), provide a rapid screening method for the detection of mycotoxins like Diacetoxyscirpenol nih.govacs.orgnih.govresearchgate.net. These strip assays are designed for quick testing and can provide a cutoff value for the presence of the mycotoxin nih.govnih.gov. A lateral-flow immunochromatographic strip (ICA strip) developed for the detection of DAS in rice samples had a cutoff value of 500 ng/g nih.govacs.orgnih.gov. Another lateral flow immunoassay based on mAb 8A9 showed a limit of detection of 100 μg/kg in rice samples mdpi.comresearchgate.net. These assays serve as effective methods for the initial detection and screening of DAS in food and feed samples nih.govacs.orgnih.gov.

Optimized Sample Preparation and Matrix Effects in Research Analysis

The accurate determination of diacetoxyscirpenol (DAS) in various matrices necessitates optimized sample preparation techniques to isolate the mycotoxin and minimize matrix effects. Matrices such as food, feed, and biological samples present significant challenges due to their complex compositions, which can interfere with analytical detection methods, particularly mass spectrometry volac.comunav.edujku.at. Matrix effects can lead to signal suppression or enhancement in techniques like LC-MS/MS, resulting in inaccurate quantification volac.comunav.edumdpi.com.

Various extraction methods have been explored for DAS analysis. Organic solvents like methanol (B129727) and acetonitrile are commonly used for extracting Fusarium toxins, including DAS, from samples like rice nih.gov. However, ethanol (B145695) has been noted for its lower toxicity and safety profile for sample pretreatment nih.gov. A study on rice samples demonstrated successful extraction using a 25% ethanol-PBS solution, leading to high recovery rates for DAS nih.gov.

Multi-mycotoxin analysis in complex matrices like animal feed often requires robust sample preparation. A modified QuEChERS (quick, easy, cheap, effective, rugged and safe) approach has been developed and validated for the simultaneous quantitation of multiple mycotoxins, including DAS, in feed. This method involves extraction with acetonitrile, followed by salting-out and cleanup steps to remove lipids nih.govafdo.org. Reconstitution in methanol/water can be used to improve MS responses nih.gov. This modified QuEChERS method showed recovery ranges of 70-100% for DAS in feed samples spiked at concentrations between 2 and 80 µg/kg nih.govafdo.org. The use of matrix-matched calibration standards is a common strategy to mitigate interferences from the sample matrix and improve quantitation accuracy mdpi.comafdo.org.

Another approach for multi-mycotoxin analysis in human plasma, including DAS, involves sample deproteinization and cleanup using Captiva EMR-lipid cartridges and acetonitrile with formic acid unav.edu. This method was found to be simple and fast, achieving good recovery values and demonstrating that matrix effects were not significant for most mycotoxins analyzed, including DAS unav.edu.

The complexity of sample matrices and the potential for matrix effects highlight the importance of rigorous method validation, including the assessment of recovery and matrix effects, to ensure the reliability of analytical results for DAS unav.edumdpi.com. The use of isotopically labelled internal standards in LC-MS/MS analysis can help correct for matrix effects, leading to more accurate results across different feed materials volac.com.

Biomarker-Driven Detection Strategies

Biomarker-driven detection strategies offer an alternative approach to assess exposure to mycotoxins like DAS, particularly in biological systems. Instead of directly measuring the mycotoxin in food or feed, these strategies focus on identifying and quantifying the mycotoxin or its metabolites in biological matrices such as urine or blood researchgate.netmdpi.com. This approach can provide evidence of exposure and reflect the real exposure load researchgate.net.

The use of biomarkers has gained acceptance, but the identification and validation of specific biomarkers for each mycotoxin and target species remain a challenge researchgate.net. For DAS, research into its metabolism in various animal species and humans using techniques like ultrahigh-performance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry is crucial for identifying potential biomarkers researchgate.net. Studies have shown that metabolites like DAS-3-glucuronide and 15-MAS-3-glucuronide are present in significant amounts in different species, including rat, swine, goat, cow, and human, suggesting their potential as biomarkers of DAS exposure researchgate.net. High-resolution mass spectrometry is a valuable tool for identifying these metabolites researchgate.net.

Biotechnological Approaches and Degradation Strategies for Diacetoxyscirpenol

Microbial Biotransformation and Detoxification

The biotransformation of Diacetoxyscirpenol (DAS) by microorganisms is a significant area of research focused on mitigating its toxicity. Various fungi and bacteria have demonstrated the ability to degrade or modify DAS into less harmful compounds, primarily through enzymatic actions like deacetylation and deepoxidation. researchgate.netcabidigitallibrary.org

Certain fungi, particularly non-toxigenic strains, have been identified as effective agents for the biodegradation of trichothecenes like DAS. Among these, isolates of the genus Mucor have shown considerable promise.

A notable example is the fungus Mucor racemosus. In controlled in vitro studies, an isolate of Mucor racemosus f. racemosus demonstrated a remarkable capacity to degrade DAS. When co-cultured with a DAS-producing fungus (Fusarium semitectum), M. racemosus was able to degrade between 90.0% and 99.97% of the DAS present in the liquid medium over a 3- to 5-day incubation period. researchgate.net This high degradation efficiency highlights the potential of specific fungal strains as powerful tools for detoxifying DAS-contaminated materials. researchgate.net Research has also shown that various isolates of the genus Mucor can biodegrade both DAS and T-2 toxin. researchgate.net Mucor racemosus is a fast-growing mold known for its ability to survive in diverse conditions and is used in various industrial applications, including the production of enzymes. bcpc.orgresearchgate.net

| Organism | Initial DAS Concentration (µg/L) | Incubation Period (days) | Degradation Efficiency (%) | Source |

|---|---|---|---|---|

| Mucor racemosus f. racemosus | 40,000 - 120,000 | 3-5 | 90.0 - 99.97 | researchgate.net |

Bacteria, particularly those found in anaerobic environments like the gastrointestinal tracts of animals, play a crucial role in the biotransformation of DAS. nih.govresearchgate.net The primary transformation pathway is the deacetylation of DAS, which involves the removal of acetyl groups from the molecule.

Studies on bovine rumen microorganisms have shown that DAS is rapidly converted into several products. nih.gov The most prominent metabolite is 15-monoacetoxyscirpenol (15-MAS), formed by the removal of the acetyl group at the C-4 position. nih.govfrontiersin.org Further deacetylation can lead to the formation of scirpentriol (B1226779). nih.gov Specific bacterial species isolated from ovine rumen fluid, such as Butyrivibrio fibrisolvens, have been identified as capable of this transformation. B. fibrisolvens effectively deacetylates DAS to 15-MAS, with the efficiency depending on the initial toxin concentration. researchgate.net Similarly, human gut microbiota can also deacetylate DAS to 15-MAS. nih.govfrontiersin.org This deacetylation is considered a detoxification step, as the resulting metabolites generally exhibit lower toxicity than the parent compound.

The microbial detoxification of DAS is facilitated by specific enzymes that catalyze structural modifications of the toxin. The toxicity of trichothecenes is largely attributed to the 12,13-epoxy ring and the presence of acetyl groups at various positions on the scirpenetriol core. researchgate.net Therefore, enzymatic modifications targeting these features can lead to significant detoxification.

Two primary enzymatic pathways are involved in the degradation of DAS:

Deacetylation: This is the most common pathway, involving the hydrolysis of ester linkages to remove acetyl groups. Carboxylesterases are the enzymes responsible for this reaction. The removal of the acetyl group at the C-4 position converts DAS to 15-monoacetoxyscirpenol (15-MAS), and subsequent removal of the acetyl group at C-15 results in scirpentriol. researchgate.netnih.gov This process is a key detoxification mechanism observed in both bacteria and fungi. researchgate.netresearchgate.net

Deepoxidation: This pathway targets the 12,13-epoxy ring, which is crucial for the toxic activity of trichothecenes. Under anaerobic conditions, certain gut and rumen bacteria can enzymatically cleave this epoxide ring, resulting in deepoxy derivatives. nih.gov For instance, bovine rumen fluid has been shown to convert DAS into deepoxy MAS and deepoxy scirpentriol, which are considerably less toxic. nih.gov

Physical and Chemical Mitigation Strategies in Research Contexts

Beyond biological methods, physical and chemical strategies are being investigated in research settings to mitigate DAS contamination, particularly in food processing contexts.

Thermal processing, such as cooking or autoclaving, can lead to the transformation of DAS into less toxic derivatives. Research has demonstrated that heating aqueous solutions of DAS results in the formation of a major degradation product, which has been named DAS-M1. nih.govnih.gov This transformation involves a structural rearrangement of the DAS molecule.

The efficiency of this conversion is significantly influenced by temperature and pH. nih.gov Higher temperatures and more acidic conditions promote the degradation of DAS and the formation of DAS-M1. For example, at a neutral pH of 7.0, heating for 4 hours at 121°C resulted in a 46% reduction of DAS. However, at an acidic pH of 3.0, the same treatment caused a 91% reduction. nih.gov In food matrices like potatoes inoculated with Fusarium sambucinum, cooking at 100°C for one hour reduced DAS levels by about 26%, while pressure cooking at 121°C for one hour led to an 89% reduction. nih.govnih.gov

Crucially, the resulting derivative, DAS-M1, has been shown to be significantly less toxic than the parent compound. In vitro and in vivo assays demonstrated that the inhibitory effect of DAS-M1 on yeast growth is approximately 50 times lower, and its inhibition of protein synthesis is about 100 times lower than that of DAS. nih.govnih.gov

Genetic Engineering for Enhanced Resistance or Degradation in Biological Systems

Genetic engineering offers a promising frontier for combating the challenges posed by DAS, both by enhancing the resistance of host plants and by improving the degradation capabilities of microorganisms. The introduction of specific genes into plants or microbes can confer the ability to neutralize or transport the toxin, thereby reducing its harmful effects. nih.gov

A key strategy involves expressing mycotoxin-detoxifying genes in susceptible crop plants. One successful example is the transformation of tobacco plants to enhance their resistance to DAS. Researchers have utilized two different genes for this purpose:

TRI101 : This gene, originating from the toxin-producing fungus Fusarium sporotrichioides, encodes a trichothecene (B1219388) 3-O-acetyltransferase. This enzyme detoxifies trichothecenes by acetylating a hydroxyl group, a mechanism the fungus uses for self-protection.

PDR5 : This gene from the yeast Saccharomyces cerevisiae encodes a multidrug transporter protein that functions as an ATP-binding cassette (ABC) transporter. These transporters can actively pump toxins out of the cell.

In a study, tobacco plants were transformed with either the TRI101 or the PDR5 gene. The resulting transgenic plants showed significantly increased tolerance to DAS when evaluated using a seed germination assay. nih.gov This approach demonstrates the feasibility of adapting microbial defense mechanisms to protect plants from the phytotoxic effects of trichothecenes. nih.gov The expression of such genes in important crops like wheat could potentially reduce the severity of fungal diseases such as Fusarium head blight and lower mycotoxin contamination in grains. nih.gov

Transgenic Expression of Detoxification Genes (e.g., TRI101, PDR5)

The genetic modification of plants to express genes capable of detoxifying mycotoxins represents a promising strategy for mitigating the harmful effects of compounds like Diacetoxyscirpenol (DAS). Research has focused on two primary mechanisms: metabolic alteration of the toxin and its extracellular transport. nih.gov Key genes involved in these processes, such as TRI101 from Fusarium sporotrichioides and PDR5 from Saccharomyces cerevisiae, have been successfully expressed in transgenic plants, conferring increased tolerance to DAS. nih.gov

The TRI101 gene encodes a trichothecene 3-O-acetyltransferase, an enzyme that detoxifies trichothecenes by catalyzing the transfer of an acetyl group to the C-3 hydroxyl group of the toxin. nih.govnih.gov This acetylation significantly reduces the toxicity of the compound. nih.gov For instance, the acetylated form of DAS, 3,15-diacetyldeoxynivalenol (B1211994) (3-ADON), is less toxic. nih.gov Studies have demonstrated that transgenic plants expressing TRI101 can convert toxic trichothecenes into these less harmful acetylated forms. nih.govmdpi.com

The PDR5 gene from Saccharomyces cerevisiae encodes a pleiotropic drug resistance transporter, which is a member of the ATP-binding cassette (ABC) transporter superfamily. nih.govnih.gov This protein functions as an efflux pump, actively transporting a wide range of chemically diverse inhibitors, including mycotoxins, out of the cell, thereby preventing them from reaching their intracellular targets. nih.govnih.gov

In a notable study, tobacco plants were transformed with either the TRI101 or the PDR5 gene. The efficacy of these genes in conferring resistance to DAS was evaluated using a sensitive seed germination assay. nih.gov The results indicated that transgenic tobacco lines expressing either gene exhibited significantly increased tolerance to DAS compared to control plants. nih.govsci-hub.se This research highlights the potential of using these detoxification genes in crop plants like wheat to reduce the incidence of fungal diseases such as head blight and to lower mycotoxin levels in the grain. nih.gov

Table 1: Efficacy of Detoxification Genes in Conferring Resistance to Diacetoxyscirpenol (DAS) in Transgenic Tobacco

| Gene | Source Organism | Function | Observed Effect in Transgenic Tobacco |

|---|---|---|---|

| TRI101 | Fusarium sporotrichioides | Encodes a trichothecene 3-O-acetyltransferase, which detoxifies DAS by acetylation. nih.govnih.gov | Conferred significant increased tolerance to DAS in seed germination assays. nih.govsci-hub.se |

| PDR5 | Saccharomyces cerevisiae | Encodes a multi-drug transporter (ABC transporter) that facilitates the efflux of DAS from the cell. nih.govnih.gov | Conferred significant increased tolerance to DAS in seed germination assays. nih.govsci-hub.se |

Diacetoxyscirpenol as a Bioherbicide Agent

Inhibition of Parasitic Weed Seed Germination (e.g., Striga hermonthica)

Diacetoxyscirpenol has demonstrated significant potential as a bioherbicide, particularly in controlling parasitic weeds that pose a severe threat to agriculture in many parts of the world. One such parasitic plant is Striga hermonthica, or witchweed, which causes substantial yield losses in cereal crops. nih.govnih.gov

In a comparative study evaluating the efficacy of several Fusarium exometabolites, DAS was identified as the most potent inhibitor of S. hermonthica seed germination. nih.govnih.gov The study tested a range of concentrations and found that DAS completely inhibited the germination of S. hermonthica seeds at all tested concentrations, from 1 µM to 100 µM, in in vitro assays. nih.gov This complete inhibition at very low concentrations distinguishes DAS from other tested mycotoxins like T-2 toxin and neosolaniol (B1681912), which required higher concentrations to achieve a similar effect. nih.gov Furthermore, in planta assessments confirmed these findings, with DAS being the only tested exometabolite to completely prevent the incidence of S. hermonthica in a sorghum parasitic system at a concentration of 20 µM, without adversely affecting the growth of the host plant. nih.gov

Table 2: Effect of Diacetoxyscirpenol (DAS) on the In Vitro Seed Germination of Striga hermonthica

| Concentration (µM) | Inhibition of S. hermonthica Seed Germination (%) |

|---|---|

| 1 | 100% |

| 5 | 100% |

| 10 | 100% |

| 20 | 100% |

| 50 | 100% |

| 100 | 100% |

Data sourced from a study on the bioherbicidal potential of Fusarium exometabolites. nih.gov

Interaction with Soil Microbial Community Dynamics

The application of Diacetoxyscirpenol to the soil environment can influence the dynamics of the local microbial community. Fungal exometabolites, including mycotoxins, are known to play a role in shaping soil microbial ecosystems. nih.gov They can have dual effects, either promoting microbial growth by serving as a carbon source or inhibiting it through antimicrobial actions. nih.gov

Research has shown that following a 14-day incubation period of DAS in a soil substrate, there was a notable enhancement in the populations of both bacteria and fungi. nih.gov This was evidenced by an increase in the copy numbers of bacterial 16S ribosomal RNA (rRNA) and fungal 18S rRNA genes. nih.gov This proliferation of the soil microbial community coincided with the complete degradation of DAS in the substrate, suggesting that soil microorganisms may utilize DAS as a nutrient source. nih.gov This biodegradability is a significant characteristic, as it indicates that DAS may not persist long in the soil environment, potentially reducing long-term ecological risks while still providing effective, short-term weed control.

Table 3: Impact of Diacetoxyscirpenol (DAS) on Soil Microbial Community After 14 Days of Incubation

| Parameter | Observation |

|---|---|

| Bacterial 16S rRNA Gene Copy Numbers | Enhanced |

| Fungal 18S rRNA Gene Copy Numbers | Enhanced |

| Diacetoxyscirpenol (DAS) Concentration | Complete degradation |

Observations are based on research into the bioherbicidal effects and soil interactions of DAS. nih.gov

Emerging Research Frontiers and Future Perspectives

Novel Molecular Targets and Potential Research Applications (e.g., as an Anti-HIF Agent)

Emerging research highlights the potential of diacetoxyscirpenol as a molecule with therapeutic promise, particularly in the context of cancer treatment, by targeting hypoxia-inducible factor 1 (HIF-1). Studies have identified DAS as a potent inhibitor of HIF-1 expression and transcriptional activity in cancer cells under hypoxic conditions. nih.govoncotarget.comresearchgate.netmdpi.com Mechanistically, DAS has been shown to inhibit the synthesis of HIF-1α protein and interfere with the dimerization of HIF-1α and ARNT (aryl hydrocarbon receptor nuclear translocator). nih.govoncotarget.comresearchgate.netmdpi.com This inhibition attenuates HIF-mediated gene expression, which in turn reduces the tumorigenic and angiogenic potential of cancer cells. nih.govoncotarget.comresearchgate.net In vivo studies using mouse models have demonstrated that DAS can retard tumor growth and reduce HIF-1α expression and vascular formation within tumors. nih.govoncotarget.comresearchgate.netcjnmcpu.com Research suggests that DAS could potentially be repurposed as an anti-HIF agent, with effective HIF-inhibiting concentrations potentially lower than those required for direct cytotoxicity. nih.govoncotarget.com

Beyond its potential in cancer research, DAS is also being investigated for other applications. For instance, studies have explored its potential as a bioherbicide against parasitic weeds like Striga hermonthica, showing promising herbicidal activity. nih.gov

Application of Advanced Omics Approaches in Diacetoxyscirpenol Research

Advanced omics technologies, including transcriptomics, proteomics, and metabolomics, are increasingly being applied to study mycotoxins, including trichothecenes like DAS. usda.govdntb.gov.uainrae.frresearchgate.netmdpi-res.comresearchgate.netmdpi.com These approaches provide comprehensive insights into the molecular responses of organisms and the producing fungi to the presence of mycotoxins. usda.govresearchgate.netmdpi.com

Transcriptomics, Proteomics, and Metabolomics in Response Studies

Transcriptomics, proteomics, and metabolomics are utilized to explore the molecular mechanisms underlying exposure to mycotoxins such as DAS. usda.govresearchgate.netmdpi-res.comresearchgate.netmdpi.com Transcriptomic studies analyze changes in gene expression, while proteomics focuses on alterations in protein levels, and metabolomics examines the profiles of small molecule metabolites. usda.govresearchgate.netmdpi-res.comresearchgate.netmdpi.com These integrated approaches help in identifying biomarkers of exposure and effect, elucidating the complex biological pathways affected by DAS, and understanding the biosynthetic pathways of mycotoxins in different environments. usda.govresearchgate.netmdpi.com For example, multi-omic studies of Fusarium species, known producers of DAS, utilize genomics, transcriptomics, and metabolomics to understand mycotoxin production and fungal interactions. usda.gov Metabolomics profiling has also been used to study the impact of environmental factors on secondary metabolite production in contaminated maize. researchgate.net

Development of Predictive Models for Mycotoxin Impact and Interactions

The development of predictive models is a crucial area of research for managing the risks associated with mycotoxin contamination, including that by DAS. There is a recognized need for models that can predict the growth of Fusarium species and their subsequent mycotoxin production to forecast contamination risks. researchgate.net While research into modeling the impact of factors like climate change on mycotoxin occurrence is still in early stages, there is a clear need for more quantitative studies and improved data availability for model validation across different regions. wur.nl Predictive models can be empirical, based on observed data, or mechanistic, focusing on the interactions between fungi and host crops. wur.nl Furthermore, research is ongoing to understand and predict the impact of interactions between DAS and other mycotoxins, as co-occurrence is common and can lead to synergistic toxic effects. researchgate.netmdpi.com Predictive software tools are also being explored to unravel potential mycotoxin-drug interactions. researchgate.net

Interdisciplinary Research on Environmental and Biological Interactions of Diacetoxyscirpenol

Research on DAS increasingly involves interdisciplinary approaches to understand its complex interactions within environmental and biological systems. Environmental factors such as temperature and water activity have been shown to influence the production of secondary metabolites, including mycotoxins like DAS, by Fusarium species in contaminated crops. researchgate.net The exploration of DAS as a potential bioherbicide against parasitic weeds exemplifies research into its environmental interactions and potential applications in agricultural contexts. nih.gov Biologically, the co-occurrence of DAS with other mycotoxins, particularly other type A trichothecenes like T-2 and HT-2 toxins, is a significant area of study due to the potential for additive or synergistic toxic effects. researchgate.netmdpi.comnih.govmdpi.com Research into the metabolism of DAS in various animal species and humans using advanced analytical techniques highlights the focus on biological interactions and toxicokinetics. researchgate.net Understanding these intricate environmental and biological interactions is essential for comprehensive risk assessment and the development of mitigation strategies.

常见问题

What are the standard analytical methods for detecting diacetoxyscirpenol (DAS) in environmental and biological samples, and how are they validated?

Basic Research Focus

DAS detection relies on validated protocols such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ELISA-based assays. Pre-collaborative studies emphasize testing methods across 2–3 laboratories to ensure reproducibility, particularly for aerosol, liquid, and solid matrices . For biological samples (e.g., urine or blood), biomarker-driven approaches using HR-MS and post-acquisition data mining are critical, though challenges persist in standardizing extraction protocols for diverse matrices .

How does DAS inhibit HIF-1α protein synthesis in hypoxic cancer cells, and what methodological approaches confirm this mechanism?

Basic Research Focus

DAS suppresses HIF-1α translation by targeting both 5' cap-dependent and internal ribosome entry site (IRES)-mediated pathways, as demonstrated using dual luciferase reporter assays with constructs containing HIF-1α mRNA 5'UTR regions. Immunoblotting with MG132 (a proteasome inhibitor) confirms DAS blocks de novo HIF-1α synthesis without affecting transcription, validated by β-actin-normalized qPCR .

What experimental models are most effective for studying DAS's anti-angiogenic effects in tumor microenvironments?

Advanced Research Focus

In vitro models include endothelial tube formation assays on Matrigel, where DAS-treated endothelial cells exhibit reduced tubule length (quantified via long-axis measurements). In vivo, subcutaneous xenograft models (e.g., LLC1 cells in nude mice) monitor tumor volume and vascular density via immunohistochemistry (CD31 staining). Hypoxia chambers (1% O₂) simulate tumor microenvironments to assess VEGF secretion via ELISA .

What challenges arise in isolating and purifying DAS from natural sources, and how are they addressed methodologically?

Advanced Research Focus